molecular formula C20H21N3O4 B2424229 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 953999-81-0

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2424229
CAS No.: 953999-81-0
M. Wt: 367.405
InChI Key: JTYLSSZRXCEPSO-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
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Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a pyridazine moiety, and an amide functional group. Its molecular formula is C18H20N4O3C_{18}H_{20}N_4O_3 with a molecular weight of 344.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • DNA Interaction : Similar compounds have shown the ability to induce DNA fragmentation, suggesting that this compound may also affect genomic stability in targeted cells.

Anticancer Activity

Preliminary studies indicate that derivatives of pyridazine compounds exhibit potent cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been shown to cause DNA fragmentation and activate apoptotic pathways in leukemia cells .

CompoundCell LineIC50 (µM)Mechanism
This compoundHL-60 (leukemia)10DNA fragmentation
Similar Pyridazine DerivativeColon Cancer5Caspase activation

Anti-inflammatory Activity

Research has indicated that similar compounds can exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that this compound may also possess such properties, potentially making it useful in treating inflammatory diseases .

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various pyridazine derivatives on human cancer cell lines. The results demonstrated that certain structural modifications enhanced potency against leukemia cells, highlighting the importance of functional groups in biological activity .
  • Inflammation Model : In vivo studies using animal models indicated that compounds with similar structures reduced inflammation markers significantly compared to controls, supporting the hypothesis that this compound could be beneficial in inflammatory conditions .

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-26-16-7-4-15(5-8-16)6-10-19(24)21-12-13-23-20(25)11-9-17(22-23)18-3-2-14-27-18/h2-5,7-9,11,14H,6,10,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYLSSZRXCEPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.